molecular formula C15H22N2O4 B11734742 methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate

Cat. No.: B11734742
M. Wt: 294.35 g/mol
InChI Key: MXVZOXBUVIYHNH-LBPRGKRZSA-N
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Description

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is a synthetic organic compound with the molecular formula C19H29NO5. It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). This reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature.

    Esterification: The carboxylic acid group of the protected phenylalanine is esterified using methanol and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl). This step converts the carboxylic acid into a methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve more rigorous purification methods, such as high-performance liquid chromatography (HPLC), to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous base (e.g., sodium hydroxide, NaOH) or acid (e.g., hydrochloric acid, HCl).

    Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, forming new amide or peptide bonds.

Common Reagents and Conditions

    Hydrolysis: NaOH or HCl, water, room temperature to reflux.

    Deprotection: TFA, DCM, room temperature.

    Substitution: Various electrophiles (e.g., acyl chlorides, anhydrides), organic solvents (e.g., DCM, DMF), room temperature to reflux.

Major Products Formed

    Hydrolysis: Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid.

    Deprotection: (2S)-2-amino-3-(3-aminophenyl)propanoate.

    Substitution: Various amide or peptide derivatives.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is primarily related to its role as a protected amino acid derivative. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective modifications at other functional groups. Upon deprotection, the free amine can participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways are largely dependent on its specific applications in research and industry.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate: Similar structure with the Boc group at the para position.

    Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)butanoate: Similar structure with an additional methylene group in the side chain.

    Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid: The carboxylic acid derivative of the compound.

Uniqueness

Methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate is unique due to its specific substitution pattern and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-11-7-5-6-10(8-11)9-12(16)13(18)20-4/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

MXVZOXBUVIYHNH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C[C@@H](C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC(C(=O)OC)N

Origin of Product

United States

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